
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxadiazole ring through cyclization reactions. The difluoromethoxyphenyl group can be introduced via nucleophilic substitution reactions, followed by the attachment of the propanoic acid group through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl ring and oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Difluoromethoxy)phenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
- 2,3-Dibromo-3-phenylpropanoic acid
Uniqueness
3-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H10F2N2O4 |
|---|---|
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
3-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H10F2N2O4/c13-12(14)19-8-4-2-1-3-7(8)11-15-9(20-16-11)5-6-10(17)18/h1-4,12H,5-6H2,(H,17,18) |
Clave InChI |
DMITYEFPFDWCGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


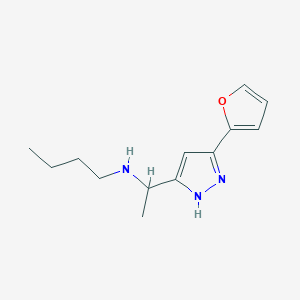



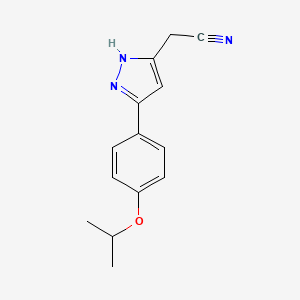
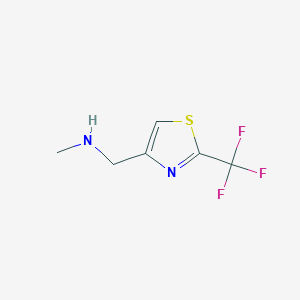
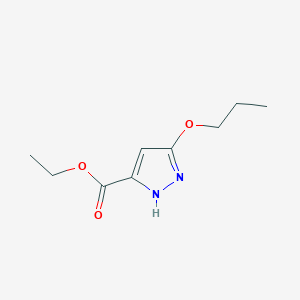



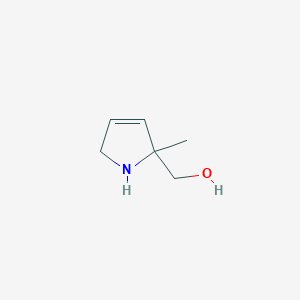
![6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11803667.png)


